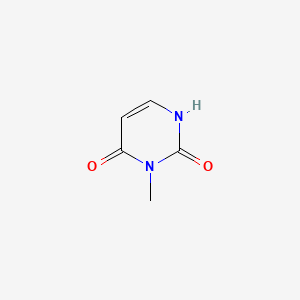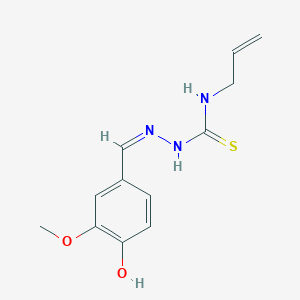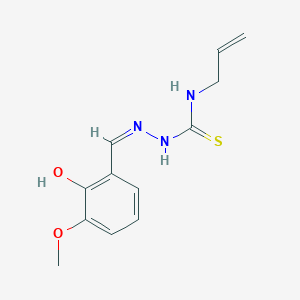
3-Methyluracil
Overview
Description
3-Methyluracil is a derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a methyl group at the third position of the uracil ring. The molecular formula of this compound is C5H6N2O2, and it has a molecular weight of 126.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyluracil can be synthesized through several methods. One common approach involves the reaction of methylurea with malonic acid or malonic ester in the presence of an alkali. The reaction mixture is heated and refluxed, followed by cooling and acidification to obtain the desired product . Another method involves the chlorination of 1-sodium methylbarbiturate using phosphorus oxychloride in acetonitrile, followed by decoloration with activated carbon to yield 6-chloro-3-methyluracil .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of efficient reaction conditions and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and pH.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted uracil derivatives .
Scientific Research Applications
3-Methyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of pyrimidine derivatives.
Biology: It serves as a building block for nucleic acid analogs and is used in studies related to DNA and RNA.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyluracil involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Methyluracil can be compared with other similar compounds, such as:
Uracil: The parent compound without the methyl group.
6-Methyluracil: A derivative with a methyl group at the sixth position.
Thymine: A naturally occurring pyrimidine nucleobase with a methyl group at the fifth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third position differentiates it from other uracil derivatives and influences its reactivity and interactions .
Properties
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZGVOSFFCKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878779 | |
| Record name | 3-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-34-4, 27942-00-3 | |
| Record name | 3-Methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 608-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyluracil?
A1: The molecular formula of this compound is C5H6N2O2, and its molecular weight is 126.11 g/mol.
Q2: How is this compound structurally characterized using spectroscopic techniques?
A2: Various spectroscopic techniques have been employed to elucidate the structure of this compound and its derivatives. These include:
- NMR Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]
- UV-Vis Spectroscopy: UV-Vis absorption spectra offer insights into the electronic transitions within the molecule, aiding in structural identification and quantification. [, ]
- Mass Spectrometry: Mass spectrometry helps determine the molecular weight and fragmentation pattern of the compound, providing valuable information for structural elucidation. [, , , ]
Q3: What are the differences in sublimation behavior between uracil and its methyl derivatives, including this compound?
A3: Research shows that uracil exhibits different sublimation behavior compared to its methyl derivatives, including this compound. The presence of hydrogen bonds in the solid state of uracil contributes to its higher sublimation enthalpy compared to its methylated counterparts. As the number of methyl groups increases, the strength of hydrogen bonding decreases, leading to a lower sublimation enthalpy. []
Q4: How can this compound be synthesized from readily available starting materials?
A4: A common synthetic approach to this compound involves the condensation of methylurea with cyanoacetic acid, followed by cyclization. [] Another method utilizes the reaction of 6-ethylamino-3-methyluracil with nitrobenzenes in hexamethylphosphoric triamide, which yields 3-methyl-5-aryluracils. []
Q5: What is significant about the bromination mechanism of this compound?
A5: Studies examining the bromination of uracil derivatives in acidic aqueous solutions revealed a two-step mechanism involving the formation of a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate. This intermediate subsequently undergoes acid-catalyzed dehydration to yield the final 5-bromouracil product. Notably, the dehydration step exhibits a primary isotope effect for the cleavage of C(5)-H bonds in the intermediates. []
Q6: Can this compound act as a ligand in coordination compounds?
A6: Yes, research has shown that derivatives of uracil, including 6-chloro-3-methyluracil (Hcmu), can act as ligands in coordination compounds. For instance, Hcmu reacts with copper(II) to form a complex, [Cu(cmu)2(H2O)2]·4H2O, showcasing its potential as a building block for bioactive metal complexes. []
Q7: How do oral contraceptives influence caffeine metabolism?
A7: Research suggests that oral contraceptive use can alter caffeine metabolism by potentially reducing the excretion of paraxanthine, a key caffeine metabolite. This effect may contribute to the observed differences in caffeine's effects on mineral excretion between women who use and do not use oral contraceptives. []
Q8: How is computational chemistry used to study this compound and its derivatives?
A8: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. For example:
- Molecular Docking: Docking studies are used to predict the binding modes and affinities of this compound derivatives to target proteins, aiding in drug discovery and development. []
- Density Functional Theory (DFT) Calculations: DFT calculations provide insights into electronic structure, bonding interactions, and spectroscopic properties of the molecule. [, ]
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structure of this compound derivatives with their biological activities, facilitating the design of new compounds with improved properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734833.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734835.png)

![1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734843.png)
![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)
![1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea](/img/structure/B7734862.png)
![1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734874.png)

![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)
![4-[({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)methyl]benzoic acid](/img/structure/B7734915.png)
![3-(3-Oxobutan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7734921.png)
![1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734926.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734932.png)
